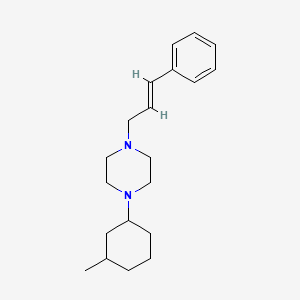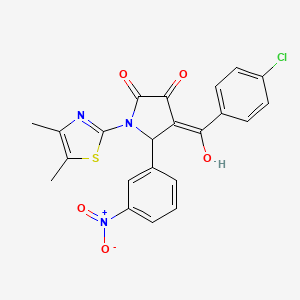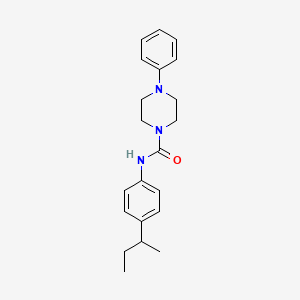
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MCPP, is a chemical compound that belongs to the class of piperazine derivatives. MCPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts by binding to and activating the serotonin and dopamine receptors, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to alter the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.
Advantages and Limitations for Lab Experiments
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the serotonin and dopamine receptors. However, 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has several limitations, including its potential for producing unwanted side effects and its limited solubility in water.
Future Directions
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior. Finally, the development of new and more efficient synthesis methods for 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could lead to its wider use in scientific research.
Synthesis Methods
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction between 3-methylcyclohexanone and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction between the resulting amine and 1-(3-chloropropyl)-piperazine.
Scientific Research Applications
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-18-7-5-11-20(17-18)22-15-13-21(14-16-22)12-6-10-19-8-3-2-4-9-19/h2-4,6,8-10,18,20H,5,7,11-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDARDVOOYNGKW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)


![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5461165.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)

![3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5461201.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)